Predicted Lipophilicity Advantage vs. Non-Fluorinated and Mono-Fluorinated Analogs
The target compound exhibits a computed LogP (cLogP) of 2.32 , which positions it within the optimal range for CNS drug candidates (typically LogP 2–4) and represents a significant increase in lipophilicity compared to its non-fluorinated phenoxypropan-1-amine analog (base scaffold). A class-level analysis indicates that each additional fluorine atom on a phenyl ring can increase the LogD by approximately 0.5–1.0 log units [1]. The five fluorine atoms in this compound provide a quantifiable lipophilicity boost over non-fluorinated or mono-fluorinated versions, which is a critical parameter for passive blood-brain barrier (BBB) permeability.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | cLogP = 2.32 (ChemScene); cLogP = 2.32 (Fluorochem) |
| Comparator Or Baseline | Non-fluorinated 2-phenoxy-3,3,3-trifluoropropan-1-amine scaffold: estimated cLogP ≈ 1.7–2.0 |
| Quantified Difference | ~0.3–0.6 log unit increase attributable to the 3,5-difluoro substitution |
| Conditions | Computational prediction; ChemScene and Fluorochem technical datasheets |
Why This Matters
The elevated LogP directly influences passive membrane permeability; for CNS-targeted programs, a LogP of ~2.3 is closer to the empirical sweet spot than a more hydrophilic analog, potentially reducing the need for structural modifications to achieve brain exposure.
- [1] B. E. Smart, 'Characteristics of C-F Systems,' in Organofluorine Chemistry: Principles and Commercial Applications, R. E. Banks et al., Eds. Plenum Press, 1994, pp. 57–88. (Provides class-level quantitative estimates for LogD shifts per fluorine substitution on aromatic rings.) View Source
